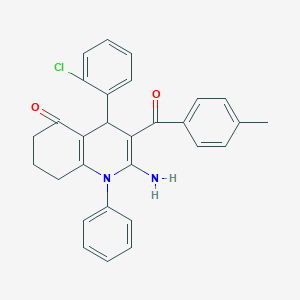
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylsulfanyl-1-(9H-fluoren-2-yl)ethanone, also known as BF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is not fully understood, but it is believed to interact with the electron transport layer in organic electronic devices. It is thought to facilitate charge transport by reducing the energy barrier for electron injection and increasing the electron mobility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. However, it has been found to be non-toxic and non-cytotoxic in cell viability assays, indicating its potential for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is its high purity, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in some applications.
Direcciones Futuras
There are several future directions for research on 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. One area of interest is its use in developing high-performance organic electronic devices, such as OFETs and OLEDs. Another potential application is in the field of biomedical imaging, where 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone could be used as a fluorescent probe for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone and to explore its potential for use in other fields, such as catalysis and energy storage.
Métodos De Síntesis
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone can be synthesized through a multistep process involving the reaction of 9H-fluorene-2-carboxylic acid with butyl thiol, followed by esterification and oxidation. The final product is a yellow crystalline solid with a melting point of 93-95°C.
Aplicaciones Científicas De Investigación
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. It has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has also been investigated for its use in organic solar cells, where it has been found to improve the efficiency of the devices.
Propiedades
Nombre del producto |
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone |
|---|---|
Fórmula molecular |
C19H20OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C19H20OS/c1-2-3-10-21-13-19(20)15-8-9-18-16(12-15)11-14-6-4-5-7-17(14)18/h4-9,12H,2-3,10-11,13H2,1H3 |
Clave InChI |
LSCIGTOHYLYYAK-UHFFFAOYSA-N |
SMILES |
CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canónico |
CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)